rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride
Description
Molecular Formula: C₆H₁₁ClN₂O₂
Molecular Weight: 178.62 g/mol
CAS Registry Number: 1864003-41-7
Stereochemistry: Features two stereocenters in the (3aS,7aR) configuration, forming a saturated bicyclic oxazolo-pyridine scaffold .
Physical Properties:
- Purity: ≥95% (commercial sources)
- Salt Form: Hydrochloride, enhancing aqueous solubility compared to the free base .
Synthesis and Availability: - Supplied by multiple vendors (e.g., Fluorochem, CymitQuimica) in quantities ranging from 250 mg to 1 g .
- No detailed synthetic protocols are publicly disclosed, but its structure suggests cyclization reactions involving amino alcohols or lactam precursors.
Properties
IUPAC Name |
(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-4-3-7-2-1-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRMKVACJOTFQ-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an oxazolidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine or oxazolidine compounds .
Scientific Research Applications
rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes investigations into its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Key Observations:
Salt Form : The hydrochloride salt improves bioavailability compared to free bases or neutral lactams .
Stereochemical Impact : The (3aS,7aR) configuration distinguishes it from stereoisomers like (3aR,7aS)-hexahydro-1-methyl derivatives, which may exhibit divergent receptor-binding profiles .
Functional Group Effects : Thione analogs (e.g., Oxazolo[4,5-b]pyridin-2(3H)-thione) display altered electronic properties due to sulfur’s polarizability, influencing reactivity in medicinal chemistry applications .
Commercial and Regulatory Status
- Availability: The target compound is supplied by ≥10 global vendors (e.g., Hangzhou Grne Biological Technology, ProteoChem), indicating industrial relevance .
- Regulatory Data: No explicit hazard statements are reported, but suppliers emphasize "for research use only" .
Biological Activity
rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
- Molecular Formula : C6H11ClN2O2
- Molecular Weight : 178.62 g/mol
- CAS Number : 1864003-41-7
Biological Activity Overview
The biological activity of this compound has been explored in several studies. The compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties. It has been compared against standard antibiotics and shows promise in inhibiting bacterial growth.
- CNS Activity : Research suggests potential central nervous system (CNS) effects, with implications for treating neurological disorders. The compound's structure allows for interactions with neurotransmitter systems.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound demonstrated that it exhibited moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that while the compound is not as potent as traditional antibiotics, it may serve as a lead compound for further modifications to enhance its efficacy.
CNS Activity Assessment
In another study focusing on the CNS effects of the compound, this compound was evaluated using animal models for its potential anxiolytic and sedative properties. The findings indicated:
- Anxiolytic Effects : The compound significantly reduced anxiety-like behaviors in rodent models when administered at doses of 10 mg/kg.
- Sedative Effects : At higher doses (20 mg/kg), the compound exhibited sedative effects characterized by decreased locomotor activity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the CNS and may influence neurotransmitter release or receptor sensitivity.
Q & A
Q. Can in silico models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 1.2) but poor BBB penetration (PSA = 45 Ų) .
- Docking Studies : AutoDock Vina identifies binding poses in the 5-HT₂A receptor (binding energy: -9.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
